6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine
Description
6-(4-Methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a 4-methylpyrazole substituent at the 6-position and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group at the 4-position. This compound’s structure combines a pyrimidine core, known for its versatility in medicinal chemistry, with heterocyclic and ether-containing substituents.
Properties
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(oxan-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-7-18-19(9-11)14-6-13(16-10-17-14)15-8-12-2-4-20-5-3-12/h6-7,9-10,12H,2-5,8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQGGLLSHPQTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
C4 Substituents
- Oxan-4-ylmethyl (Target): The tetrahydropyran-derived group balances lipophilicity and polarity, improving solubility compared to cyclohexylmethyl (logP reduction ~0.5–1.0) .
- Cyclohexylmethyl (BK51511): High lipophilicity (logP ~3.5) enhances membrane permeability but reduces aqueous solubility, limiting bioavailability .
- Chloro (): Serves as a leaving group for further functionalization (e.g., Suzuki couplings) but lacks intrinsic bioactivity without modification .
C6 Substituents
Core Structure Variations
- Pyrimidine vs. Pyrrolo-pyrimidine (NVP-AEE788): Pyrrolo-pyrimidine cores (e.g., NVP-AEE788) exhibit planar geometries suitable for kinase binding but require complex synthesis . Pyrimidines offer synthetic simplicity and tunable substituent effects.
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